molecular formula C22H25FN2O3 B5492595 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one

Cat. No. B5492595
M. Wt: 384.4 g/mol
InChI Key: LRYMBTWOWOPIAJ-UHFFFAOYSA-N
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Description

4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Scientific Research Applications

4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 has been studied extensively for its potential applications in scientific research. One of the main areas of interest has been its use as a tool to investigate the function of the GABA-A receptor. This receptor is a key target for many drugs, including benzodiazepines, and is involved in the regulation of anxiety, sleep, and muscle relaxation. 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 has been found to selectively bind to a specific site on the GABA-A receptor, known as the benzodiazepine site, and has been used to investigate the role of this site in receptor function.

Mechanism of Action

The mechanism of action of 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 is complex and not fully understood. However, it is known to bind selectively and reversibly to the benzodiazepine site on the GABA-A receptor. This binding results in an increase in the affinity of the receptor for GABA, the main inhibitory neurotransmitter in the brain. This, in turn, leads to an increase in the chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anxiogenic properties, meaning that it can increase anxiety in some individuals. It has also been found to have anticonvulsant properties, meaning that it can prevent seizures. Additionally, 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 has been shown to have sedative and hypnotic effects, making it useful for the treatment of insomnia.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 for lab experiments is its selectivity for the benzodiazepine site on the GABA-A receptor. This allows for specific investigation of the role of this site in receptor function. However, one limitation of 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 is its anxiogenic properties, which can make it difficult to use in certain experiments.

Future Directions

There are many possible future directions for research on 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513. One area of interest is the development of more selective compounds that can target specific subtypes of the GABA-A receptor. Another area of interest is the investigation of the role of the benzodiazepine site in the development of tolerance and dependence to benzodiazepines. Finally, there is potential for the development of 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 as a therapeutic agent for the treatment of anxiety, insomnia, and epilepsy.
Conclusion:
In conclusion, 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 is a benzodiazepine derivative that has been extensively studied for its potential applications in scientific research. Its selective binding to the benzodiazepine site on the GABA-A receptor has made it a useful tool for investigating the function of this receptor. While 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 has a range of biochemical and physiological effects, its anxiogenic properties can make it difficult to use in certain experiments. However, there are many possible future directions for research on this compound, including the development of more selective compounds and the investigation of its therapeutic potential.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 involves the reaction of 2-fluoro-6-methoxybenzoic acid with ethylamine to produce 2-fluoro-6-methoxybenzamide. This intermediate is then reacted with benzylmagnesium chloride to produce 2-fluoro-6-methoxybenzyl-N-ethylbenzamide. Finally, this compound is reacted with 1,4-diazepane-5-one in the presence of a base to yield 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-3-17-15-24(22(27)21-18(23)10-7-11-19(21)28-2)13-12-20(26)25(17)14-16-8-5-4-6-9-16/h4-11,17H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYMBTWOWOPIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one

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